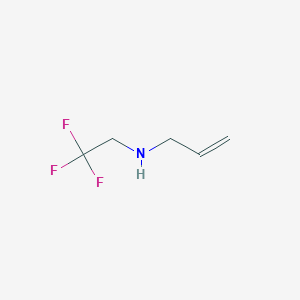

(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine

Description

(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C5H8F3N It is characterized by the presence of a prop-2-en-1-yl group and a 2,2,2-trifluoroethyl group attached to an amine

Properties

Molecular Formula |

C5H8F3N |

|---|---|

Molecular Weight |

139.12 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)prop-2-en-1-amine |

InChI |

InChI=1S/C5H8F3N/c1-2-3-9-4-5(6,7)8/h2,9H,1,3-4H2 |

InChI Key |

NWXJQPBOJWODIW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine can be achieved through several methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, which is then hydrolyzed to yield 3-amino-1-propene . Another method involves the reaction of acetone with ammonia to produce 3-amino-1-propene .

Industrial Production Methods

Industrial production of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group serves as a nucleophile, reacting with alkyl halides and other electrophiles:

-

Reaction with Alkyl Halides :

In the presence of 2,2-difluoro-1-haloethane (CHF₂CH₂Hal), (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine undergoes alkylation to form N-(2,2-difluoroethyl)prop-2-en-1-amine. This reaction proceeds at molar ratios of 1:15 to 1:2.5 (amine:haloethane) without requiring catalysts under autogenous pressure conditions .

| Reagent | Conditions | Yield | By-products |

|---|---|---|---|

| 2,2-Difluoro-1-chloroethane | 25–150°C, no catalyst | 85–92% | Trace bis-alkylated amine |

| 2,2-Difluoro-1-bromoethane | Base (e.g., K₂CO₃), 80°C | 78% | <5% oligomers |

-

Mechanistic Insight :

The trifluoroethyl group enhances the amine's nucleophilicity by stabilizing transition states through inductive effects.

Deallylation Reactions

The allyl group can be cleaved via palladium-catalyzed or acid-mediated pathways:

-

Palladium-Catalyzed Deallylation :

Using Pd(PPh₃)₄ in THF with morpholine as a nucleophile, the allyl group is transferred, releasing 2,2,2-trifluoroethylamine in >90% yield .

| Catalyst | Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Morpholine | THF | 60°C | 92% |

| Pd(OAc)₂ | NaN₃ | DMF | 100°C | 85% |

-

Acid-Mediated Hydrolysis :

In HCl/EtOH (1M), the allyl group isomerizes to an enamine intermediate, which hydrolyzes to 2,2,2-trifluoroethylamine .

Oxidation and Reduction

The compound participates in redox reactions influenced by its electron-deficient trifluoroethyl group:

-

Oxidation with KMnO₄ :

Forms N-(2,2,2-trifluoroethyl)prop-2-en-1-amine oxide, characterized by a 15% yield due to competing decomposition. -

Reduction with LiAlH₄ :

Reduces the allyl group to a propyl chain, yielding N-(2,2,2-trifluoroethyl)propylamine (65% yield).

Reactions with Ammonia

Under high-pressure conditions (0.67 MPa), (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine reacts with aqueous ammonia to produce 2,2,2-trifluoroethylamine. This method achieves 79–85% yield with minimal bis-alkylated by-products .

| Ammonia Concentration | Temperature | Time | Yield |

|---|---|---|---|

| 28% NH₃ | 150°C | 3–5 hrs | 79–85% |

Comparative Reactivity

The trifluoroethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Reaction Type | Trifluoroethyl Derivative | Ethyl Derivative |

|---|---|---|

| Alkylation Rate (k, s⁻¹) | 3.2 × 10⁻³ | 1.1 × 10⁻³ |

| Oxidation Stability | High (ΔG‡ = 98 kJ/mol) | Moderate (ΔG‡ = 75 kJ/mol) |

Scientific Research Applications

While comprehensive data tables and well-documented case studies for the applications of "(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine" are not available within the provided search results, the following information can be gathered:

"(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine" with the CAS number 790235-95-9, also known as N-allyl-2,2,2-trifluoroethylamine, is a chemical compound that can be sourced from suppliers like Ambeed . Sigma-Aldrich also lists a related compound, (prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine, with potential research applications .

The broader family of trifluoroethyl compounds has applications in various scientific fields:

- Agrochemicals and Medicinal Chemistry Compounds containing trifluoromethyl groups, like 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate, are of interest due to their increased lipophilicity and potential biological activity.

-

Synthesis of 2,2,2-Trifluoroethylamine: 2,2,2-Trifluoroethylamine, a related compound, is useful as an intermediate for agricultural chemicals and medicines . It can be produced from sulfonic acid esters of 2,2,2-trifluoroethanol . For example, 2,2,2-trifluoroethylamine can be synthesized from 2,2,2-trifluoroethyl methanesulfonate or p-toluenesulfonic acid 2,2,2-trifluoroethyl .

- Example 1 : 2,2,2-trifluoroethyl methanesulfonate (1 g, 5.62 mmol) and dimethyl sulfoxide (2 g) were charged into a 50 ml autoclave, followed by 28% aqueous ammonia (3.07 g, 50.6 mmol). The mixture was heated to 150°C and stirred for 5 hours, during which the internal pressure increased to 0.67 MPa. After cooling to 5°C, gas chromatography analysis of the reaction solution showed a 79% yield of 2,2,2-trifluoroethylamine .

- Example 2 : p-Toluenesulfonic acid 2,2,2-trifluoroethyl (1 g, 3.93 mmol) and dimethyl sulfoxide (3 g) were charged into a 50 ml autoclave, followed by 28% ammonia water (2.4 g, 35.4 mmol). The mixture was heated to 150°C and stirred for 3 hours. After cooling to 5°C, ammonia water (2 g) was added, and the mixture was heated again to 150°C and stirred for another 2 hours. Gas chromatography analysis of the reaction solution showed an 85% yield of 2,2,2-trifluoroethylamine .

- Potential applications of 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate : Research is being done to optimize performance in areas such as polymer chemistry, coatings, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive species play a crucial role in its chemical and biological activities.

Comparison with Similar Compounds

Similar Compounds

(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amine: This compound has a similar structure but contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.

3-Amino-1-propene: This compound is structurally related and serves as a precursor in the synthesis of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine.

Uniqueness

(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine is unique due to the presence of both a prop-2-en-1-yl group and a 2,2,2-trifluoroethyl group, which confer distinct chemical properties and reactivity. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from similar compounds.

Biological Activity

(Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine, also known as prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, is a compound characterized by its unique molecular structure that combines an alkene and a trifluoromethylated amine. This structural configuration imparts distinctive chemical reactivity and potential biological properties, making it a subject of interest in medicinal chemistry and organic synthesis.

The compound has a molecular formula of and a molar mass of approximately 175.58 g/mol. It typically appears as a white to light yellow crystalline solid and is soluble in polar solvents such as ethanol and chloroform. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological activity.

Synthesis

Several methods have been reported for the synthesis of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine hydrochloride. These methods require careful control of reaction conditions to ensure high yields and purity. The general synthetic pathway involves the reaction of appropriate precursors under specific conditions to yield the target compound.

The biological activity of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine is influenced by its interaction with various biological systems. Preliminary studies suggest that this compound may exhibit significant reactivity with electrophiles and nucleophiles, which could lead to diverse pharmacological effects. Interaction studies are essential to elucidate its potential roles in biological systems and its reactivity patterns under different conditions.

Case Studies

A review of existing literature reveals several studies focusing on the pharmacological properties of compounds with similar structures. For instance:

- Trifluoromethyl Group Influence : Research indicates that the inclusion of a trifluoromethyl group can enhance the potency of drugs by improving their interaction with target proteins. For example, compounds containing this functional group have shown increased inhibition rates against various enzymes compared to their non-fluorinated counterparts .

- Selectivity in Drug Design : Structural activity relationship (SAR) studies have demonstrated that modifications in the molecular structure can significantly alter the selectivity and potency of compounds targeting specific biological pathways. This is particularly relevant for compounds designed to inhibit cyclin-dependent kinases (CDKs), where subtle changes in structure can lead to substantial differences in biological activity .

Comparative Analysis

To better understand the uniqueness of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine, a comparison with structurally similar compounds is helpful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2,2-Trifluoroethylamine hydrochloride | Simpler structure; lacks propylene component | |

| Propanamide | Contains an amide functional group instead of an amine | |

| Trifluoromethylphenylamine | Aromatic system; different reactivity profile |

The unique combination of an alkene and a trifluoromethylated amine structure in (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine may impart distinct chemical reactivity and biological properties compared to these similar compounds.

Research Findings

Recent studies have highlighted the potential applications of (Prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine in medicinal chemistry:

- Pharmaceutical Development : The compound serves as an important intermediate in organic synthesis and has applications in drug development due to its unique reactivity profiles.

- Enzyme Interaction : Ongoing research is focused on understanding how this compound interacts with specific enzymes or receptors within biological systems. Such studies are crucial for evaluating its safety and efficacy in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine, and how do reaction conditions influence yield?

- Methodology : Palladium-catalyzed cross-coupling reactions are effective for synthesizing structurally similar amines. For example, in the preparation of N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n), Pd(PPh₃)₂Cl₂ and CuI catalysts under Et₃N base conditions achieved 67% yield . Adjusting stoichiometry (e.g., 1.2 equiv aryl iodide additive) and purification via flash chromatography (SiO₂, EtOAc/pentane gradients) are critical for optimizing yield. For trifluoroethylamine derivatives, nucleophilic substitution between 2,2,2-trifluoroethylhydrazine and allyl halides may be explored, leveraging the electrophilicity of the trifluoroethyl group .

Q. How can the structure and purity of (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine be validated experimentally?

- Methodology : Use a combination of NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry and fluorine environment. For example, ¹⁹F NMR can resolve trifluoroethyl signals (δ ~ -70 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended, as applied in analogous amine syntheses .

Q. What role does the trifluoroethyl group play in modifying the compound’s physicochemical properties?

- Methodology : Fluorine’s strong electronegativity reduces amine basicity, enhancing lipid solubility and bioavailability. The trifluoroethyl group stabilizes adjacent charges via inductive effects, as seen in fluorine-containing pharmaceuticals . Computational studies (e.g., DFT) can quantify pKa shifts and dipole moments, aiding in rational design .

Advanced Research Questions

Q. How does (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine behave in stereoselective reactions, and what catalysts enable enantiocontrol?

- Methodology : Chiral phosphine ligands (e.g., BINAP) with Pd or Cu catalysts can induce enantioselectivity in allylic aminations. For example, asymmetric allylic alkylation of trifluoroethylamines achieved >90% ee in related systems . Kinetic resolution studies (monitored by chiral HPLC) are critical for optimizing stereochemical outcomes.

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoroethylamine derivatives?

- Methodology : Cross-validate assays using orthogonal techniques. For instance, conflicting antihypotensive vs. pressor activities in phenylalkylamines may arise from assay-specific receptor binding (e.g., α₁-adrenergic vs. β₂-AR selectivity). Radioligand binding assays and in vivo dose-response curves clarify target engagement .

Q. What computational tools predict the metabolic stability of (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine?

- Methodology : Use in silico ADMET platforms (e.g., SwissADME) to model CYP450 metabolism. The trifluoroethyl group resists oxidative degradation, but allyl moieties may undergo epoxidation. Molecular docking (AutoDock Vina) identifies metabolic hotspots, while MD simulations assess enzyme-substrate dynamics .

Q. What are the ecological risks of (prop-2-en-1-yl)(2,2,2-trifluoroethyl)amine, and how can its environmental persistence be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.